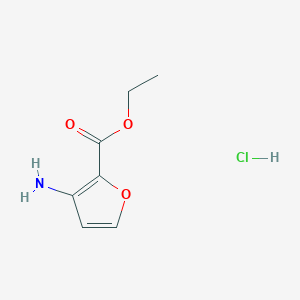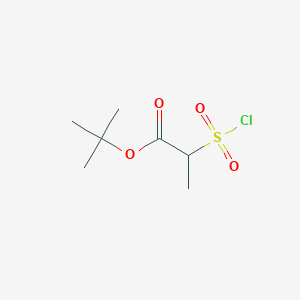
Ethyl 3-aminofuran-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-aminofuran-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2055839-90-0. It has a molecular weight of 191.61 and its IUPAC name is this compound . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9NO3.ClH/c1-2-10-7(9)6-5(8)3-4-11-6;/h3-4H,2,8H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 191.61 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Understanding Metabolic Processes
Ethyl 3-aminofuran-2-carboxylate hydrochloride is involved in various metabolic processes. Studies highlight the identification and urinary excretion of metabolites following the consumption of certain foods and substances. For instance, metabolites of 5-(hydroxymethyl)-2-furfural, a breakdown product found in fruit juices and other food items, were identified in human subjects. The metabolites were detected and quantified in urine samples, illustrating the body's metabolic response to the intake of these substances and providing insights into human metabolism and excretion processes (Prior, Wu, & Gu, 2006).
Pharmacological Applications
This compound plays a role in pharmacology, particularly in the development and efficacy of certain drugs. The compound has been studied for its effects when used in conjunction with other drugs. Research demonstrates its potential in enhancing the therapeutic efficacy and understanding the side effects of various medications. For example, the metabolic fate of irinotecan, a chemotherapy drug, was explored to understand its glucuronidation process and its correlation with certain side effects like diarrhea. This study provides valuable information on optimizing the therapeutic index and minimizing side effects of drugs like irinotecan (Gupta et al., 1994).
Diagnostic and Therapeutic Monitoring
The compound is also instrumental in diagnostic and therapeutic monitoring, especially in the context of alcohol consumption and abuse. Studies have utilized biomarkers such as ethyl glucuronide (EtG) and fatty acid ethyl esters (FAEEs), which are related to this compound, for the detection of chronic alcohol abuse in forensic cases. These markers provide a reliable method for assessing alcohol intake and can be used to monitor and manage individuals with alcohol use disorders (Suesse et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-aminofuran-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c1-2-10-7(9)6-5(8)3-4-11-6;/h3-4H,2,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGUSJPJPKIUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CO1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-8-(4-fluorobenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645996.png)






![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646006.png)




